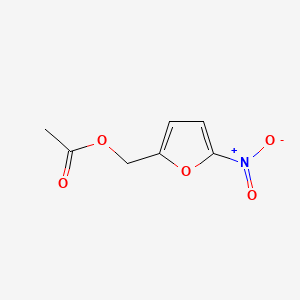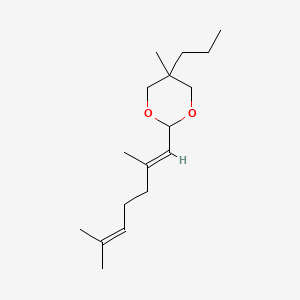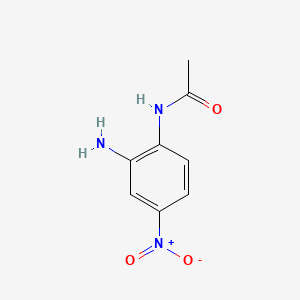![molecular formula C24H33La B13766013 Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is an organolanthanide compound. It is known for its unique structure, where lanthanum is coordinated with three cyclopentadienyl rings substituted with isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- can be synthesized by reacting lanthanum metal with the corresponding isopropyl-substituted cyclopentadiene in an inert atmosphere. The reaction typically requires elevated temperatures and anhydrous conditions to prevent hydrolysis and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity lanthanum and cyclopentadiene derivatives. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The final product is often purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state lanthanum compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products
Oxidation: Lanthanum oxides.
Reduction: Lower oxidation state lanthanum compounds.
Substitution: New lanthanum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems.
Chemistry: It serves as a model compound for studying the properties and reactivity of organolanthanide complexes
Wirkmechanismus
The mechanism by which lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the lanthanum center with the cyclopentadienyl ligands. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanthanum, tris(cyclopentadienyl): Similar structure but without the isopropyl substitution.
Cerium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-: Similar structure but with cerium instead of lanthanum.
Yttrium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-: Similar structure but with yttrium instead of lanthanum
Uniqueness
Lanthanum, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of isopropyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability. This makes it particularly useful in specific catalytic and material science applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C24H33La |
|---|---|
Molekulargewicht |
460.4 g/mol |
InChI |
InChI=1S/3C8H11.La/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; |
InChI-Schlüssel |
PGPDZDIKLWZUIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)



![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)







